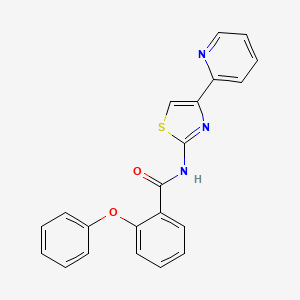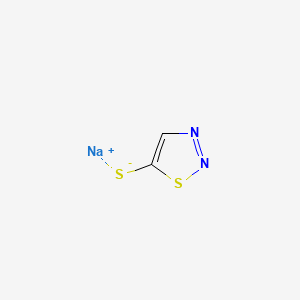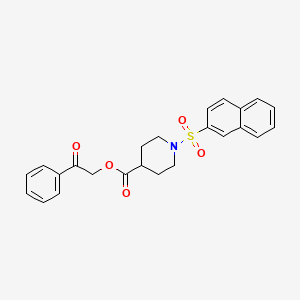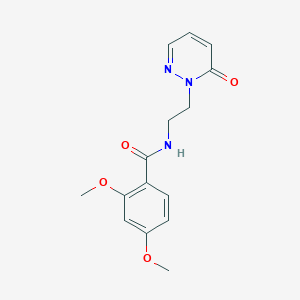![molecular formula C21H28N2O3S B2613602 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 681852-63-1](/img/structure/B2613602.png)
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine, also known as DMPS, is a chemical compound that has gained significant attention in scientific research. DMPS is a piperazine derivative that has been synthesized for various purposes, including its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine exerts its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has also been shown to induce oxidative stress and activate the p53 tumor suppressor pathway, leading to the apoptosis of cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to increase the levels of reactive oxygen species and induce oxidative stress in cancer cells. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cancer cell growth. Additionally, 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to increase the expression of genes involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is stable and can be easily synthesized and purified. Furthermore, 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to have low toxicity in vitro and in vivo. However, 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has some limitations for lab experiments. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is a relatively new compound, and its mechanism of action is not fully understood. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine also has limited water solubility, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine. One potential direction is to further investigate the mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine. Understanding the mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine can help to optimize its use as a therapeutic agent. Another potential direction is to investigate the use of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine in combination with other anti-cancer drugs. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to enhance the efficacy of chemotherapy drugs, and further research in this area can lead to the development of more effective cancer treatments. Additionally, further research can be conducted to investigate the potential use of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine in other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is a promising compound that has gained significant attention in scientific research. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has potential applications as a therapeutic agent for the treatment of cancer and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine and to optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine as a white crystalline solid. The purity of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine can be improved through recrystallization and purification methods.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is its use as a therapeutic agent for the treatment of cancer. 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Furthermore, 1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-7-6-8-19(18(15)4)22-9-11-23(12-10-22)27(24,25)21-14-16(2)20(26-5)13-17(21)3/h6-8,13-14H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGFMGLDRZQGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2613525.png)


![4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2613532.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2613534.png)
![1,3-Dimethyl-7-propan-2-yl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2613535.png)
![2-[1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2613538.png)
![2-((4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2613539.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)